propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple chiral centers, a fluorine atom, and a pyrimidine ring, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the oxolan ring through cyclization reactions.
- Introduction of the fluorine atom via selective fluorination.
- Coupling reactions to attach the pyrimidine ring.
- Phosphorylation to introduce the phenoxyphosphoryl group.
- Final esterification to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like NaI (Sodium iodide) in acetone for halogen exchange.
Major Products
- Oxidation of the hydroxyl group may yield a ketone or aldehyde.
- Reduction of the ester group may yield an alcohol.
- Substitution of the fluorine atom may yield various halogenated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine and other functional groups.
Mechanism of Action
The mechanism of action of propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate would depend on its specific application. For instance, if used as an antiviral agent, it may inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral polymerases or other enzymes involved in the replication process.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Nucleosides: Compounds like 5-fluorouracil, which are used in cancer treatment.
Phosphorylated Esters: Compounds like phosphonoacetic acid, which have antiviral properties.
Uniqueness
What sets propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate apart is its unique combination of functional groups and chiral centers, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Properties
Molecular Formula |
C22H29FN3O9P |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18-,20-,22-,36?/m1/s1 |
InChI Key |
TTZHDVOVKQGIBA-NYYPEAFMSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)NP(=O)(OC[C@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.